
1-Benzylsulfinyl-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylsulfinyl-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a benzylsulfinyl group and two nitro groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylsulfinyl-2,4-dinitrobenzene typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with benzylsulfinyl chloride under basic conditions. The reaction proceeds via the formation of a Meisenheimer complex, which then eliminates the chloride ion to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylsulfinyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This is the primary reaction type, where nucleophiles such as amines or thiols can replace the benzylsulfinyl group.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-amino-2,4-dinitrobenzene.
Reduction: 1-Benzylsulfinyl-2,4-diaminobenzene.
Oxidation: 1-Benzylsulfonyl-2,4-dinitrobenzene.
Applications De Recherche Scientifique
1-Benzylsulfinyl-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-Benzylsulfinyl-2,4-dinitrobenzene involves its interaction with nucleophiles, leading to the formation of substitution products. The nitro groups on the benzene ring are electron-withdrawing, making the ring more susceptible to nucleophilic attack. The benzylsulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
1-Chloro-2,4-dinitrobenzene: Similar in structure but with a chloro group instead of a benzylsulfinyl group.
1-Methoxy-2,4-dinitrobenzene: Contains a methoxy group, leading to different reactivity and applications.
2,4-Dinitrofluorobenzene: Used in similar nucleophilic substitution reactions but with a fluorine atom.
Uniqueness: 1-Benzylsulfinyl-2,4-dinitrobenzene is unique due to the presence of the benzylsulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
35804-37-6 |
|---|---|
Formule moléculaire |
C13H10N2O5S |
Poids moléculaire |
306.30 g/mol |
Nom IUPAC |
1-benzylsulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O5S/c16-14(17)11-6-7-13(12(8-11)15(18)19)21(20)9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
LKWVQGBAQZESOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
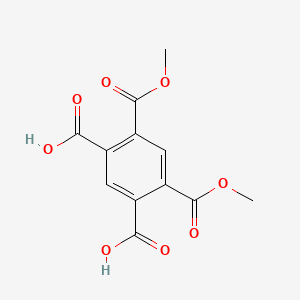


![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
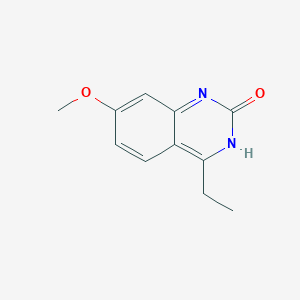
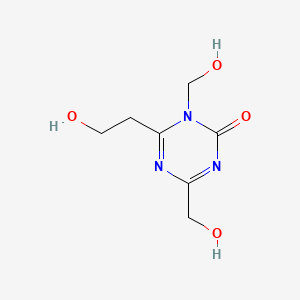
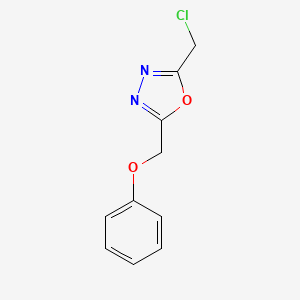
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)

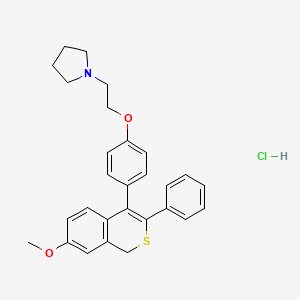
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)
